(R)-Piperidine-2-carbonitrile hydrochloride

Description

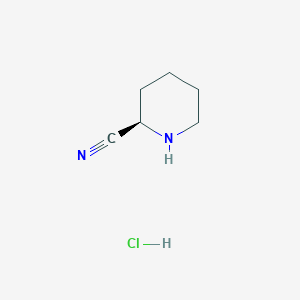

(R)-Piperidine-2-carbonitrile hydrochloride (CAS: 117921-54-7) is a chiral piperidine derivative featuring a nitrile (-CN) group at the 2-position of the piperidine ring and a hydrochloride salt. Its molecular formula is C₆H₁₁ClN₂, with a molecular weight of 146.62 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The (R)-enantiomer is specifically valued for its stereochemical influence on drug-receptor interactions, which can enhance selectivity and efficacy in therapeutic applications .

Properties

CAS No. |

1447615-98-6 |

|---|---|

Molecular Formula |

C6H11ClN2 |

Molecular Weight |

146.62 g/mol |

IUPAC Name |

(2R)-piperidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H/t6-;/m1./s1 |

InChI Key |

DSAFWCGACOBUOJ-FYZOBXCZSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C#N.Cl |

Canonical SMILES |

C1CCNC(C1)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Lithium Aluminum Hydride Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride (Patent WO2007112368A1)

- Method: Reduction of (R)-3-aminopiperidin-2-one hydrochloride with 1.0-2.5 equivalents of lithium aluminum hydride in tetrahydrofuran solvent at 10-45 °C.

- Procedure: After initial mixing, the reaction is heated to 45-70 °C to complete reduction to (R)-3-aminopiperidine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

- Yield and Purity: High yield and high enantiomeric purity reported.

- Relevance: Although this method targets (R)-3-aminopiperidine dihydrochloride, it demonstrates the utility of lithium aluminum hydride reduction in preparing chiral piperidine derivatives from lactam precursors, which can be adapted for nitrile-substituted analogues.

Reductive Cyclization of α-Amino Nitriles (Literature Review)

- Method: Alkylation of α-amino nitriles followed by reductive cyclization onto alkenes to form spiropiperidines, which are structurally related to piperidine derivatives.

- Significance: This approach allows construction of chiral centers at the 2-position of piperidine rings, potentially adaptable to nitrile-substituted piperidines.

- Yields: Moderate to good yields with high stereoselectivity.

- Notes: This represents a novel synthetic route that may be explored for (R)-piperidine-2-carbonitrile derivatives.

Hydrogenation Methods for Piperidine Derivatives

Though primarily focused on 2-piperidineethanol compounds, hydrogenation of 2-pyridinecarbonitrile derivatives under catalytic conditions can be extrapolated for nitrile-substituted piperidines.

- Catalyst: Ruthenium oxide supported catalysts (3-10% loading).

- Conditions: Hydrogen pressure 500-1500 psi, temperature 90-120 °C, in solvents containing amines or water.

- Process: Hydrogenation of 2-pyridinecarbonitrile analogues yields corresponding piperidine derivatives.

- Catalyst Recycling: Demonstrated to be feasible with maintained activity.

- Yields: High conversion rates reported.

- Notes: This method provides a scalable approach to saturated piperidine rings with substituents, including nitriles, under controlled hydrogenation.

Chiral Resolution and Purification Techniques

- Chiral Resolution: Use of resolving agents such as l-(–)-dibenzoyl tartaric acid to separate enantiomers of racemic piperidine carboxamides, followed by conversion to hydrochloride salts.

- Purification: Column chromatography, recrystallization from ethanol or mixed solvents.

- Analytical Methods: Nuclear magnetic resonance spectroscopy and chiral high-performance liquid chromatography for purity and enantiomeric excess determination.

- Yields: Total yields around 45% for multi-step processes involving chiral separation and salt formation.

- Example: Synthesis of levobupivacaine hydrochloride as a related chiral piperidine derivative demonstrates effective chiral separation and salt formation.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-Piperidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2-carboxylic acid, while reduction could produce piperidine-2-methanol.

Scientific Research Applications

(R)-Piperidine-2-carbonitrile hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It is also used in industrial applications.

Chemical Structure and Properties:

- Chemical Formula:

- Molecular Weight: 146.62 g/mol

- CAS Number: 1447615-98-6

- It is the hydrochloride salt of (R)-piperidine-2-carbonitrile, enhancing its solubility and stability.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Depending on the oxidizing agent, this compound can be oxidized into different products. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Oxidation may yield piperidine-2-carboxylic acid.

- Reduction: Reduction reactions can convert it into other piperidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reduction could produce piperidine-2-methanol.

- Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups. Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Scientific Research Applications

This compound serves as a crucial intermediate in synthesizing various organic compounds and bioactive molecules.

- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

- Biology: It serves as a building block for the development of bioactive molecules.

- Medicine: This compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

- Industry: It is employed in the production of agrochemicals and other specialty chemicals.

This compound exhibits a range of biological activities due to its interaction with various molecular targets.

- It can interact with neurotransmitter receptors or enzymes, leading to therapeutic effects.

- It can influence pathways related to neurotransmission, making it useful for treatments of neurological disorders.

- It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- The compound can cross biological membranes and is a blood-brain barrier (BBB) permeant, indicating potential effectiveness in central nervous system (CNS) applications.

- It inhibits CYP3A4, an important enzyme in drug metabolism, and is non-inhibitory on CYP1A2, CYP2C19, CYP2C9, and CYP2D6, suggesting a lower risk of drug-drug interactions compared to compounds that inhibit multiple CYP enzymes.

Research Findings

- Anticancer Activity: Derivatives of piperidine compounds can induce cell death in cancer cells by disrupting microtubule polymerization and inducing mitotic arrest. Modifications at the 2-position of the indole ring can significantly enhance cytotoxicity against glioblastoma cells.

- Neuroprotective Effects: The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in this area.

- Synthetic Applications: It serves as an intermediate in synthesizing various bioactive compounds, including those targeting neurological conditions and other therapeutic areas.

Mechanism of Action

The mechanism of action of ®-Piperidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between (R)-Piperidine-2-carbonitrile hydrochloride and analogous compounds:

Key Observations:

Positional Isomerism : The nitrile group's position (C2 vs. C3/C4) significantly impacts biological activity. For example, piperidine-4-carbonitrile derivatives are often used in central nervous system (CNS) drug development due to enhanced blood-brain barrier permeability compared to C2 isomers .

Ring Structure Variations : Morpholine and pyrrolidine analogs introduce heteroatoms (oxygen) or fluorinated groups, altering solubility and metabolic stability. For instance, (R)-Morpholine-2-carbonitrile HCl shows promise in inhibiting bacterial enzymes like 2-ketogluconate utilization pathways .

Chirality: The (R)-configuration in piperidine-2-carbonitrile HCl enhances enantioselectivity in drug-target binding, a feature absent in non-chiral analogs like piperidine-3-carbonitrile HCl .

Physicochemical Properties

- Solubility : Piperidine-2-carbonitrile HCl is typically water-soluble due to its hydrochloride salt form, whereas fluorinated analogs like (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl exhibit lower aqueous solubility but improved lipid membrane penetration .

- Stability : The nitrile group in piperidine derivatives is generally stable under physiological conditions, but fluorinated pyrrolidines may show increased resistance to enzymatic degradation .

Research and Application Insights

- Drug Development : Piperidine-4-carbonitrile HCl (CAS 24041-22-3) has been referenced in studies on γ-secretase modulators for Alzheimer’s disease, demonstrating the importance of nitrile positioning in amyloid-beta peptide regulation .

- Antimicrobial Activity: (R)-Morpholine-2-carbonitrile HCl (CAS 1262409-78-8) was identified in secondary screens for 2-ketogluconate utilization inhibitors, showing potent growth inhibition in Pseudomonas aeruginosa cultures .

- Chiral Synthesis : The (R)-enantiomer of piperidine-2-carbonitrile HCl is preferred in asymmetric catalysis for producing enantiopure intermediates, a critical factor in FDA-approved drug manufacturing .

Biological Activity

(R)-Piperidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

Chemical Formula : C₆H₁₁ClN

CAS Number : 117921-54-7

The synthesis of this compound typically involves the reaction of piperidine-2-carbonitrile with hydrochloric acid to form the hydrochloride salt. This process is often conducted under controlled conditions to optimize yield and purity, including purification steps such as crystallization.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.

The compound may modulate the activity of neurotransmitter receptors or enzymes, leading to therapeutic effects. Its mechanism involves:

- Interaction with Neurotransmitter Receptors : It can influence pathways related to neurotransmission, which is critical for developing treatments for neurological disorders.

- Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

Absorption and Distribution

This compound is noted for its ability to cross biological membranes, which is crucial for its pharmacological efficacy. It has been characterized as a blood-brain barrier (BBB) permeant, indicating potential effectiveness in central nervous system (CNS) applications .

Enzyme Interaction Profile

The compound shows selectivity in its interaction with cytochrome P450 enzymes:

- CYP3A4 Inhibitor : It inhibits CYP3A4, an important enzyme in drug metabolism.

- Non-inhibitory on CYP1A2, CYP2C19, CYP2C9, CYP2D6 : This profile suggests a lower risk of drug-drug interactions compared to compounds that inhibit multiple CYP enzymes .

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

-

Anticancer Activity : Research indicates that derivatives of piperidine compounds can induce cell death in cancer cells through mechanisms such as disrupting microtubule polymerization and inducing mitotic arrest . Specific studies have shown that modifications at the 2-position of the indole ring can significantly enhance cytotoxicity against glioblastoma cells.

Compound IC50 (μM) Mechanism of Action 1a 3.0 Microtubule disruption 2l 0.1 Mitotic arrest 2m 0.1 Induction of apoptosis - Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in this area .

- Synthetic Applications : Beyond its biological activities, this compound serves as an intermediate in synthesizing various bioactive compounds, including those targeting neurological conditions and other therapeutic areas .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (R)-Piperidine-2-carbonitrile hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via enantioselective Strecker or Mannich reactions, using chiral catalysts (e.g., cinchona alkaloids) to achieve (R)-configuration. Reaction temperature (optimized at 0–5°C) and solvent polarity (e.g., THF or dichloromethane) significantly impact stereochemical outcomes. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) is critical for verifying enantiomeric excess (>98%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR (δ ~3.2–3.8 ppm for piperidine protons; δ ~120 ppm for nitrile carbon) and FT-IR (C≡N stretch at ~2240 cm⁻¹) for functional group identification. High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ion [M+H]⁺ at m/z 155.07. X-ray crystallography resolves stereochemistry, with CCDC deposition recommended .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in H₂O at 25°C) but is hygroscopic. Store desiccated at –20°C in amber vials to prevent decomposition. Stability studies (pH 1–12, 37°C) show degradation <5% over 24 hours in acidic buffers (pH 3–6), making it suitable for in vitro assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer : Enantiomeric specificity is critical for targeting chiral receptors (e.g., σ-1 or opioid receptors). Competitive binding assays (using ³H-labeled ligands) reveal (R)-enantiomers exhibit 10–50× higher affinity than (S)-counterparts. Molecular docking (AutoDock Vina) aligns the nitrile group with hydrogen-bonding residues in receptor pockets, validated by mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data for (R)-Piperidine-2-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Implement orthogonal purity assays:

- HPLC-UV/MS for chemical purity (>99.5%).

- Chiral SFC to exclude (S)-enantiomer contamination.

- In vitro cytotoxicity screening (MTT assay) to confirm bioactivity is not artifact-driven .

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Use organocatalytic systems (e.g., proline-derived catalysts) in Michael additions. Kinetic studies (Eyring plots) reveal entropy-driven transitions (ΔS‡ ~–120 J/mol·K). DFT calculations (Gaussian 16) model transition states to refine catalyst design, improving enantioselectivity to >99% ee under optimized conditions .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : Matrix effects (e.g., plasma proteins) reduce LC-MS/MS sensitivity. Mitigate via:

- Sample preparation : Solid-phase extraction (Strata™ X-C cartridges) with 85–95% recovery.

- Internal standards : Deuterated analogs (e.g., (R)-Piperidine-2-carbonitrile-d₃ hydrochloride) for isotope dilution.

- LC conditions : HILIC columns (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Variability stems from species-specific CYP450 isoforms. Conduct interspecies comparisons (human vs. rat microsomes) with NADPH cofactors. LC-HRMS identifies metabolites (e.g., hydroxylated piperidine or cyanide hydrolysis products). Adjust experimental protocols using CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .

Experimental Design Considerations

Q. What in silico tools predict the physicochemical properties of this compound for preclinical development?

- Methodological Answer : Use SwissADME for LogP (predicted 1.2 ± 0.3) and solubility (LogS –1.8). Molinspiration calculates drug-likeness scores (TPSA ~32 Ų; <3 violations of Lipinski’s rules). MD simulations (GROMACS) assess membrane permeability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.